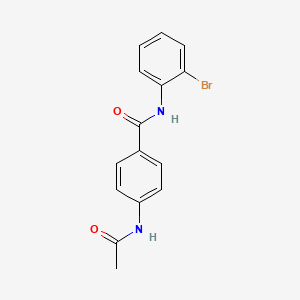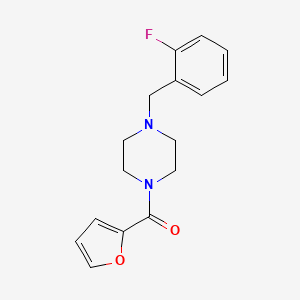![molecular formula C19H20FN3O2 B5672706 N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5672706.png)
N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, also known as TAK-875, is a novel, orally active, and selective G-protein-coupled receptor 40 (GPR40) agonist. GPR40 is a receptor expressed in pancreatic beta cells, and its activation leads to insulin secretion, making it a potential therapeutic target for type 2 diabetes mellitus (T2DM).
作用機序
N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide works by selectively activating GPR40, a receptor expressed in pancreatic beta cells. Activation of GPR40 leads to increased insulin secretion in response to glucose, which helps to lower blood glucose levels in patients with T2DM.
Biochemical and Physiological Effects
In addition to its effects on insulin secretion, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase glucagon-like peptide-1 (GLP-1) secretion, a hormone that stimulates insulin secretion and inhibits glucagon secretion. This compound has also been shown to improve beta cell function and reduce beta cell apoptosis in animal models of T2DM.
実験室実験の利点と制限
N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has several advantages for use in lab experiments. It is a selective GPR40 agonist, meaning that it specifically targets this receptor without affecting other receptors in the body. This compound is also orally active, making it easy to administer to animals in preclinical studies.
However, there are also limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, meaning that it is rapidly metabolized and eliminated from the body. This can make it difficult to achieve consistent blood levels of this compound in animal models.
将来の方向性
There are several potential future directions for research on N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide. One area of interest is the use of this compound in combination with other therapies for T2DM, such as metformin or GLP-1 receptor agonists. Another area of interest is the potential use of this compound in the treatment of other metabolic disorders, such as obesity or non-alcoholic fatty liver disease. Finally, further research is needed to fully understand the long-term safety and efficacy of this compound in humans.
合成法
The synthesis of N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide involves several steps, including the coupling of 4-fluoroaniline with 4-chlorobenzoyl chloride, followed by N-alkylation with piperazine and subsequent acylation with acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been extensively studied for its potential use in the treatment of T2DM. In preclinical studies, this compound has been shown to improve glucose tolerance and increase insulin secretion in animal models of T2DM. In clinical trials, this compound has demonstrated efficacy in reducing HbA1c levels, a marker of long-term blood glucose control, in patients with T2DM.
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-14(24)21-18-5-3-2-4-17(18)19(25)23-12-10-22(11-13-23)16-8-6-15(20)7-9-16/h2-9H,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDBTXMSCQPPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5672653.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5672661.png)


![9-(4-methoxyphenyl)-6,10-dioxaspiro[4.5]dec-8-en-7-one](/img/structure/B5672689.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide](/img/structure/B5672693.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5672701.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5672709.png)

![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5672718.png)
![1-(5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphenyl)imidazolidin-2-one](/img/structure/B5672726.png)
![5,6,7-trimethyl-2-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5672730.png)

